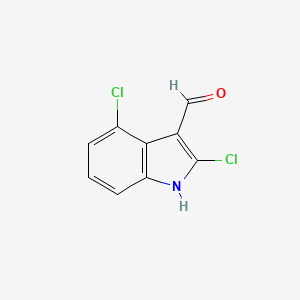

2,4-二氯-1H-吲哚-3-甲醛

描述

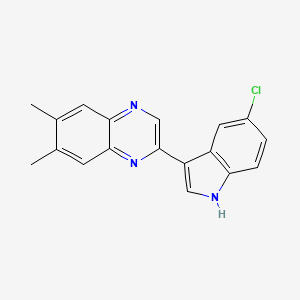

“2,4-Dichloro-1H-indole-3-carbaldehyde” is a chemical compound with the formula C9H5Cl2NO. It is used as a pharmaceutical intermediate . It has been used in the synthesis of indole phytoalexin cyclobrassinon and also in the unprecedented chemical structure and biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum .

Synthesis Analysis

The synthesis of “2,4-Dichloro-1H-indole-3-carbaldehyde” involves several stages. In one stage, it reacts with sodium hydride in N,N-dimethyl-formamide at 20℃ for approximately 0.166667 hours. In the next stage, it reacts with 1-Chloro-4-(chloromethyl)benzene in N,N-dimethyl-formamide at 90℃ .

Chemical Reactions Analysis

“2,4-Dichloro-1H-indole-3-carbaldehyde” is involved in various chemical reactions. For instance, it undergoes a reaction with sodium hydride in N,N-dimethyl-formamide at 20℃, followed by a reaction with 1-Chloro-4-(chloromethyl)benzene in N,N-dimethyl-formamide at 90℃ .

科学研究应用

多组分反应中的作用

“2,4-二氯-1H-吲哚-3-甲醛”及其衍生物是生成生物活性结构的重要且有效的化学前体 . 它们在多组分反应 (MCR) 中发挥着重要作用,MCR 是一种一步式收敛且可持续的策略,其中两种以上起始原料通过共价键结合形成单一产物 . MCR 通常具有高产率、操作友好、时间和成本效益 .

活性分子的合成

这些化合物是合成活性分子的理想前体 . 它们不仅被认为是合成药物活性化合物和吲哚生物碱的关键,而且在合成各种杂环衍生物中也起着至关重要的作用 .

药物学感兴趣支架的组装

“2,4-二氯-1H-吲哚-3-甲醛”在固有的可持续多组分反应中的最新应用概述了该领域,该领域有待在组装药物学感兴趣支架方面得到进一步开发 .

吲哚植物抗毒素环芸香素的合成

它用于合成吲哚植物抗毒素环芸香素 . 植物抗毒素是由植物合成的抗菌物质,在病原体感染区域迅速积累。

芸苔素的仿生合成

“2,4-二氯-1H-吲哚-3-甲醛”也用于芸苔素(来自野生十字花科植物芸苔属植物的植物抗毒素)的空前化学结构和仿生合成 .

吲哚衍生物的生物潜力

吲哚衍生物具有多种生物活性,即抗病毒、抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 . 这引起了研究人员对合成各种吲哚衍生物的兴趣 .

作用机制

Target of Action

2,4-Dichloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

安全和危害

When handling “2,4-Dichloro-1H-indole-3-carbaldehyde”, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn. Dry clean-up procedures should be used to avoid generating dust . It is also advised to keep the product out of reach of children and to read the label before use .

未来方向

Indole derivatives, such as “2,4-Dichloro-1H-indole-3-carbaldehyde”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

属性

IUPAC Name |

2,4-dichloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLJKBDGSUWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

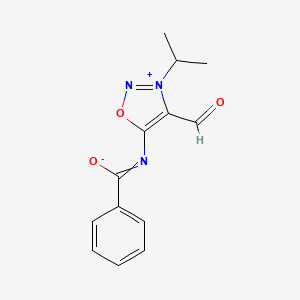

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)

![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)